molecular formula C7H4BrN3O2 B2609182 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid CAS No. 889939-41-7

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid

Cat. No. B2609182
CAS RN: 889939-41-7
M. Wt: 242.032
InChI Key: RWJWYIKTECICMV-UHFFFAOYSA-N
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Description

6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid (6-Br-IPC) is an important organic compound in the field of organic chemistry. 6-Br-IPC is a brominated derivative of imidazo[4,5-b]pyridine-5-carboxylic acid (IPC), a heterocyclic compound that has been studied for its wide range of applications in organic chemistry. 6-Br-IPC is known to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has also been used in laboratory experiments to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

  • Imidazole and pyridine derivatives are known for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. Their design, synthesis, and activity studies highlight their potential as pharmacophores in developing new therapeutic agents (Scior et al., 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

  • Heterocyclic N-oxide derivatives, related to imidazole and pyridine, demonstrate remarkable functionalities in organic synthesis, catalysis, and drug development. Their versatility is highlighted in their applications across various chemical and biomedical fields, underscoring the potential utility of related compounds like "6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid" (Li et al., 2019).

Copper Catalyst Systems in Organic Synthesis

  • Research on recyclable copper catalyst systems for C-N bond-forming reactions, involving aromatic, heterocyclic, and aliphatic amines, highlights the importance of imidazole and related compounds in catalysis and organic synthesis. These findings suggest potential synthetic applications of "this compound" in the development of novel organic compounds (Kantam et al., 2013).

Role in Food Toxicant Formation

  • Studies on 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation in food highlight the chemical pathways involving imidazole compounds and their impact on health and safety. This underscores the significance of understanding the chemical properties and reactions of imidazole derivatives, including "this compound," in various contexts (Zamora & Hidalgo, 2015).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

  • The imidazo[1,2-b]pyridazine scaffold, a close relative of "this compound," has been explored for therapeutic applications, particularly as kinase inhibitors. This review covers the structural-activity relationships (SAR) and potential medical applications of imidazo[1,2-b]pyridazine-containing derivatives (Garrido et al., 2021).

properties

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-6(10-2-9-4)11-5(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJWYIKTECICMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Br)C(=O)O)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889939-41-7
Record name 6-bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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